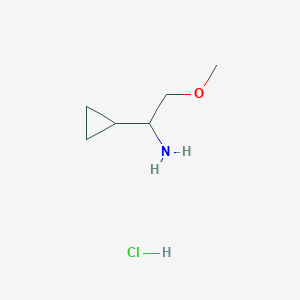![molecular formula C19H17N3O2 B6590506 5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1092333-02-2](/img/structure/B6590506.png)
5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a heterocyclic compound . It is also known as “2-PHENYL-4,5,6,7-TETRAHYDRO-2H-PYRAZOLO [4,3-C]PYRIDINE HYDROCHLORIDE” with a CAS Number of 1171476-07-5 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.71300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is believed to act as a potent inhibitor of the enzyme, monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects.
Biochemical and Physiological Effects:
BPP has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been found to possess potent antioxidant properties, which can protect cells from oxidative damage. BPP has also been shown to exhibit anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPP in lab experiments is its potency and selectivity. It has been found to exhibit high selectivity towards MAO, making it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of BPP is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BPP. One potential area of study is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BPP has been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of these conditions. Another area of research is the development of more potent and selective MAO inhibitors based on the structure of BPP. Finally, further studies are needed to fully understand the mechanism of action of BPP and its potential applications in various fields.
Synthesis Methods
The synthesis of BPP involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
BPP has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant biological activity, making it a promising candidate for drug development.
Safety and Hazards
properties
IUPAC Name |
5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUFCYKCXFFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)
![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)



![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)